1-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene
Overview
Description
“1-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H4F4O . It is also known as 3-(Trifluoromethoxy)fluorobenzene .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring with fluorine, trifluoromethoxy, and trifluoromethyl groups attached to it . The molecular weight of this compound is 180.10 .Physical and Chemical Properties Analysis
“this compound” is a liquid at 20°C . It has a boiling point of 105°C , a flash point of 8°C , a density of 1.33 , and a refractive index of 1.39 . The compound is colorless to almost colorless .Scientific Research Applications
Chemical Reactions and Mechanisms
- 1,3-Bis-(trifluoromethyl)benzene, closely related to the compound of interest, has been studied for its reactivity in fluorination reactions. Key aromatic products including 1-fluoro-2,4-bis-(trifluoromethyl)benzene and 1-fluoro-3,5-bis-(trifluoromethyl)benzene are formed, offering insights into mechanistic pathways and potential applications in synthetic chemistry (Parsons, 1972).
Synthesis and Material Science
- The synthesis of hyperbranched poly(arylene ether)s using a new trifluoromethyl-activated trifluoro monomer reveals the potential of such compounds in polymer chemistry. The study demonstrates how 1,3,5-Tris(4-fluoro-3-trifluoromethylphenyl)benzene leads to high molecular weight polymers with excellent thermal stability, highlighting its utility in advanced material applications (Banerjee et al., 2009).
Photochemical Studies
- Investigations into the photochemistry of fluoro(trifluoromethyl)benzenes, including compounds similar to 1-Fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene, show variations in fluorescence yields and radiative lifetimes under different conditions. These studies are significant for understanding the photophysical processes of such compounds, which can have implications in photochemical synthesis and analysis (Al-ani, 1973).
Organometallic Synthesis
- The compound 1-Bromo-3,5-bis(trifluoromethyl)benzene, which shares structural similarities with the compound , serves as a versatile material in organometallic synthesis. Its reactivity forms the basis for a range of synthetically useful reactions, demonstrating the utility of such compounds in complex chemical syntheses (Porwisiak & Schlosser, 1996).
Safety and Hazards
This compound is classified as dangerous and has several hazard statements associated with it. It can cause skin irritation (H315), serious eye irritation (H319), and is highly flammable (H225) . Safety precautions include avoiding heat/sparks/open flames/hot surfaces, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and storing in a well-ventilated place and keeping it cool .
Properties
IUPAC Name |
1-fluoro-3-(trifluoromethoxy)-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F7O/c9-5-1-4(7(10,11)12)2-6(3-5)16-8(13,14)15/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJRRIPMESUHWEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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